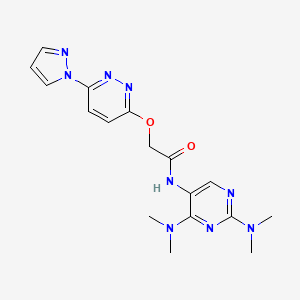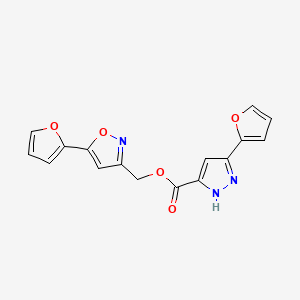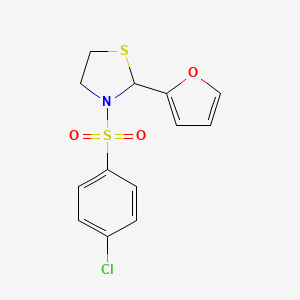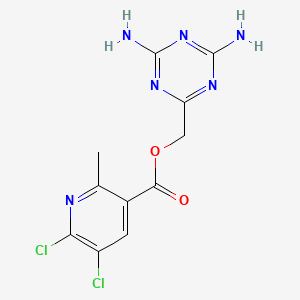
(4,6-Diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate is a complex organic compound that combines a triazine ring with a pyridine carboxylate moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both triazine and pyridine rings in its structure suggests it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions. For instance, cyanuric chloride can be reacted with diamines to form the desired triazine derivative.
Attachment of the Pyridine Carboxylate Moiety: The pyridine carboxylate moiety can be introduced through esterification reactions. This involves reacting the triazine derivative with 5,6-dichloro-2-methylpyridine-3-carboxylic acid in the presence of a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups on the triazine ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The triazine and pyridine rings can undergo nucleophilic substitution reactions, where halogen atoms (e.g., chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazine or pyridine derivatives.
科学研究应用
Chemistry
In chemistry, (4,6-Diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
Biologically, this compound has potential applications as an antimicrobial agent. The triazine ring is known for its antimicrobial properties, and the addition of the pyridine carboxylate moiety may enhance its efficacy against various pathogens.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. The combination of triazine and pyridine rings may interact with specific molecular targets in cancer cells, inhibiting their growth and proliferation.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- (4,6-Diamino-1,3,5-triazin-2-yl)methyl 5-chloro-2-methylpyridine-3-carboxylate
- (4,6-Diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-ethylpyridine-3-carboxylate
- (4,6-Diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-methylpyridine-4-carboxylate
Uniqueness
The uniqueness of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate lies in its specific substitution pattern and the combination of triazine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(4,6-diamino-1,3,5-triazin-2-yl)methyl 5,6-dichloro-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N6O2/c1-4-5(2-6(12)8(13)16-4)9(20)21-3-7-17-10(14)19-11(15)18-7/h2H,3H2,1H3,(H4,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYANFBRHSPGLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OCC2=NC(=NC(=N2)N)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
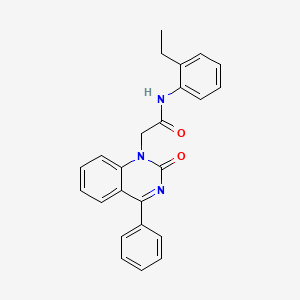
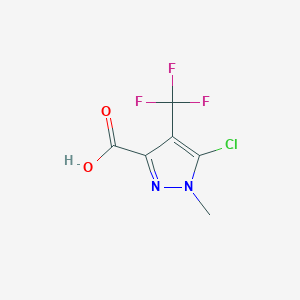
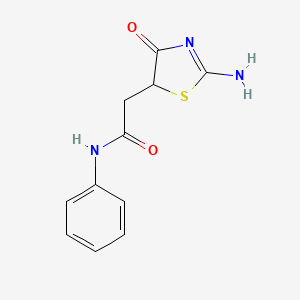
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2835639.png)

![(3-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2835641.png)
![(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835644.png)
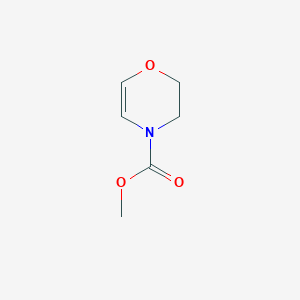
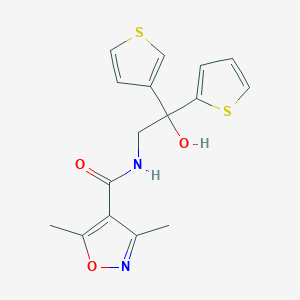
![N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2835651.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2835652.png)
